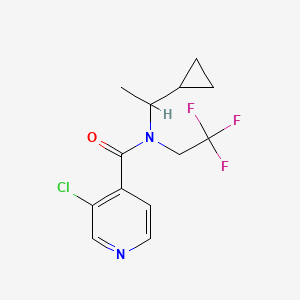
2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as DCMB, is a chemical compound that belongs to the sulfonamide family. It is widely used in scientific research due to its unique properties and mechanism of action.
作用機序
2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide inhibits CA IX by binding to its active site and blocking its enzymatic activity. This leads to a decrease in the pH of cancer cells, which in turn inhibits their growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-oxidant effects. It also has the potential to be used as a diagnostic tool for imaging CA IX expression in cancer cells.
実験室実験の利点と制限
2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CA IX, making it a valuable tool for studying the role of this protein in cancer cells. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
One limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX. Another area of research is the use of this compound as a diagnostic tool for imaging CA IX expression in cancer cells. Additionally, there is potential for this compound to be used in combination with other cancer therapies to enhance their effectiveness. Overall, this compound has great potential for use in cancer research and therapy.
合成法
2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide can be synthesized using a variety of methods, including condensation reactions and sulfonation reactions. One of the most common methods is the reaction between 2,4-dichloro-5-methylbenzenesulfonyl chloride and 2-methylphenylamine. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is purified using standard techniques such as recrystallization or chromatography.
科学的研究の応用
2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in many types of cancer cells. CA IX plays a crucial role in regulating the pH of cancer cells, making it an attractive target for cancer therapy.
特性
IUPAC Name |
2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-5-3-4-6-13(9)17-20(18,19)14-7-10(2)11(15)8-12(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMZFHOYPMERSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrazine-2-carboxylate](/img/structure/B7580133.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7580143.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-[(3-Chloropyridine-4-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7580152.png)
![2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid](/img/structure/B7580157.png)
![5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7580159.png)
![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)
![4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7580165.png)

![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)

